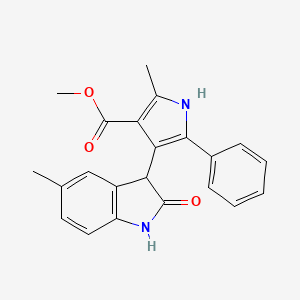![molecular formula C16H19NO4 B10981555 6-[(2-Methoxy-5-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10981555.png)
6-[(2-Methoxy-5-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is an organic compound with a complex structure It contains a cyclohexene ring substituted with a carboxylic acid group and an anilino group that is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylaniline with a cyclohexene derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor in the synthesis of the compound.
Cyclohexene derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
6-[(2-METHOXY-5-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-[(2-methoxy-5-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-10-7-8-14(21-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-4,7-9,11-12H,5-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
LOSQAFFZJXBKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid](/img/structure/B10981478.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10981483.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10981490.png)
![Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B10981495.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B10981507.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10981509.png)
![5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10981513.png)
![Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate](/img/structure/B10981515.png)
![3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol](/img/structure/B10981534.png)
![3-[6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B10981537.png)
![Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10981545.png)

![(4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10981567.png)
